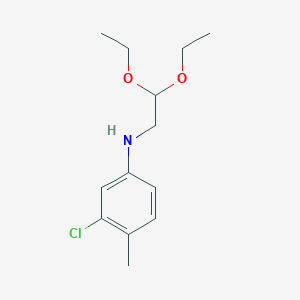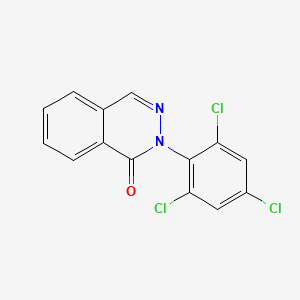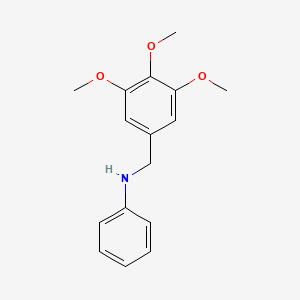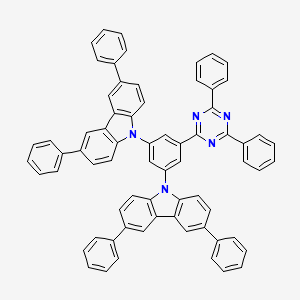
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline
Vue d'ensemble
Description
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline is a chemical compound used in scientific research for its potential therapeutic properties. This compound is known for its ability to interact with certain biological targets, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes and receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It can also interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-tumor and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline. One direction is to further investigate its mechanism of action and identify the biological targets that it interacts with. Another direction is to explore its potential therapeutic properties in vivo and determine its efficacy as a drug candidate. Additionally, research can be conducted to optimize the synthesis method of this compound and improve its purity and yield.
Applications De Recherche Scientifique
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Another study showed that it has anti-inflammatory properties and can reduce inflammation in the body.
Propriétés
IUPAC Name |
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-16-13(17-5-2)9-15-11-7-6-10(3)12(14)8-11/h6-8,13,15H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCLROWCNYLPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC(=C(C=C1)C)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)



![4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid](/img/structure/B3107676.png)



![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)

![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)


